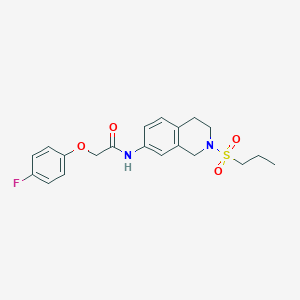

2-(4-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-2-11-28(25,26)23-10-9-15-3-6-18(12-16(15)13-23)22-20(24)14-27-19-7-4-17(21)5-8-19/h3-8,12H,2,9-11,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWWWGQUJQYZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Structural Difference: The fluorine atom is located at the ortho-position (2-fluorophenoxy) instead of the para-position (4-fluorophenoxy) on the phenoxy ring .

- Metabolic Stability: Fluorine at the para-position is often associated with enhanced metabolic stability due to reduced susceptibility to oxidative degradation.

- Data Gap: No direct comparative pharmacokinetic or potency studies are available for these isomers.

Acetamide Derivatives with Varied Substituents (PF 43(1) Report, 2017)

The Pharmacopeial Forum (2017) describes structurally related acetamides with distinct substituents and backbones :

| Compound ID | Structural Features | Target/Activity (Hypothesized) |

|---|---|---|

| e | N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide | Protease inhibition (e.g., HIV-1 protease) |

| f | 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide | Antimicrobial activity |

| g | N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide | Anti-inflammatory applications |

| h | N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide | Kinase inhibition |

Key Comparisons:

Backbone Complexity: The 1,2,3,4-tetrahydroisoquinoline core in the target compound contrasts with the diphenylhexane or oxazinan backbones in compounds e–h, which may influence solubility and membrane permeability. The propylsulfonyl group in the target compound could enhance metabolic stability compared to the dimethylphenoxy groups in e–h, which are more lipophilic.

Substituent Effects: The 4-fluorophenoxy group in the target compound likely offers electron-withdrawing effects, enhancing binding to electron-rich active sites. In contrast, the 2,6-dimethylphenoxy groups in e–h may prioritize hydrophobic interactions. The sulfonyl group in the target compound may improve aqueous solubility relative to the formamido/acetamido groups in e–g.

Pharmacokinetics: Compounds e–h exhibit polar functional groups (e.g., hydroxy, amino) that may improve renal clearance but reduce blood-brain barrier penetration. The target compound’s sulfonyl and fluorinated groups may favor prolonged half-life and tissue distribution.

Research Findings and Limitations

- Positional Isomerism : While para-fluorine is often preferred in drug design for metabolic stability, ortho-substituted analogs (e.g., compound in ) may exhibit unique selectivity profiles that warrant further investigation .

- Activity Trends: Compounds e–h demonstrate that acetamide derivatives with bulky aromatic substituents (e.g., diphenylhexane) are prioritized for enzyme inhibition, whereas the target compound’s tetrahydroisoquinoline core may favor receptor modulation (e.g., GPCRs or ion channels) .

- Data Limitations : Direct comparative studies (e.g., IC₅₀ values, ADME profiles) between the target compound and its analogs are absent in open-source literature, highlighting the need for targeted research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.